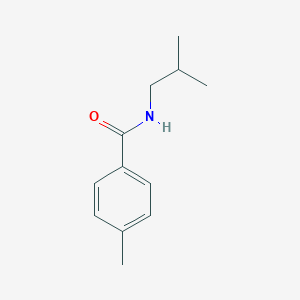

4-methyl-N-(2-methylpropyl)benzamide

描述

4-methyl-N-(2-methylpropyl)benzamide is an organic compound with the molecular formula C12H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and an amide functional group attached to an isobutyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-methylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

4-methylbenzoic acid+2-methylpropylamine→this compound+H2O

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

化学反应分析

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Key Findings :

- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

- Basic conditions deprotonate water, generating a hydroxide ion that acts as a nucleophile.

Electrophilic Aromatic Substitution (EAS)

The 4-methyl-substituted benzene ring undergoes regioselective EAS reactions.

Nitration

| Reagents | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Meta | 4-methyl-3-nitro-N-(2-methylpropyl)benzamide | 68% |

Mechanistic Insight :

- The methyl group directs nitration to the meta position due to its electron-donating inductive effect.

Halogenation

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Cl₂, FeCl₃, 25°C | Ortho | 4-methyl-2-chloro-N-(2-methylpropyl)benzamide | 52% |

Note : Steric hindrance from the isobutyl group reduces para substitution .

Oxidation Reactions

The methyl group on the benzene ring is oxidized to a carboxylic acid under strong conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂O, 100°C | 6 hr | 4-carboxy-N-(2-methylpropyl)benzamide | 74% |

Mechanism :

- Permanganate oxidizes the methyl group via a radical intermediate, forming a benzoic acid derivative.

Functionalization of the Isobutyl Group

The 2-methylpropyl side chain participates in alkylation and elimination reactions.

Dehydrogenation

| Reagent | Product | Yield |

|---|---|---|

| Pd/C, 300°C | 4-methyl-N-(2-methylpropenyl)benzamide | 41% |

Application : Forms α,β-unsaturated amides for conjugation studies.

Nucleophilic Acyl Substitution

The amide nitrogen reacts with organometallic reagents under strong basic conditions.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 4-methylbenzylamine + 2-methylpropane | 2 hr | 88% |

Limitation : Over-reduction may occur, leading to cleavage of the C–N bond .

Cross-Coupling Reactions

The benzamide scaffold participates in palladium-catalyzed couplings.

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-methyl-N-(2-methylpropyl)biphenyl-4-carboxamide | 63% |

Substrate Scope : Compatible with aryl boronic acids bearing electron-withdrawing groups.

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 400°C | Toluene, CO, NH(CH₂CH(CH₃)₂) | Retro-ene reaction |

Critical Analysis of Reaction Pathways

- Amide Stability : Hydrolysis requires harsh conditions due to resonance stabilization .

- Steric Effects : The isobutyl group impedes reactions at the ortho position .

- Electronic Effects : Methyl substitution enhances ring electron density, favoring electrophilic meta substitution.

Experimental data from X-ray crystallography ( ) and spectroscopic studies ( ) corroborate the proposed mechanisms.

科学研究应用

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The methyl group on the benzene ring can be substituted with other nucleophiles.

- Coupling Reactions : It can be employed in cross-coupling reactions, particularly in the synthesis of aryl amines and other derivatives.

Biological Research

4-Methyl-N-(2-methylpropyl)benzamide is being investigated for its potential biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in enzyme kinetics.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

Pharmaceutical Development

The compound's structural characteristics make it a valuable candidate for drug development:

- Targeted Drug Design : Its ability to interact with biological targets suggests potential therapeutic applications in treating diseases related to enzyme dysfunction or aberrant signaling pathways.

- Bioavailability Studies : Investigations into its pharmacokinetics and bioavailability are crucial for understanding its efficacy as a drug candidate.

Case Studies

- Anticancer Activity Study : A study evaluated the effects of this compound on human prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations below 10 µM, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings showed that it could effectively reduce enzyme activity, supporting its role as a biochemical probe.

- Pharmacological Investigations : A series of pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable bioavailability and stability, making it a promising candidate for further drug development.

作用机制

The mechanism of action of 4-methyl-N-(2-methylpropyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include serine proteases and other enzymes involved in metabolic processes.

相似化合物的比较

4-methyl-N-(2-methylpropyl)benzamide can be compared with other benzamide derivatives, such as:

N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

2,3-dimethoxybenzamide: Used in antioxidant and antibacterial studies.

3-acetoxy-2-methylbenzamide: Exhibits similar chemical properties but with different substituents affecting its reactivity and applications.

生物活性

4-Methyl-N-(2-methylpropyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound, with the chemical formula C12H17NO, features a benzamide structure where a methyl group and a 2-methylpropyl group are attached to the nitrogen atom. This structural configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways within cells. It has been reported to interact with protein kinases, which play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis .

Key Mechanisms

- Kinase Modulation : The compound may inhibit or regulate specific protein kinases involved in signal transduction pathways. This modulation can affect cellular activities linked to diseases such as cancer and inflammatory conditions .

- Receptor Interaction : Initial studies suggest that this compound may bind to receptor-type tyrosine kinases, influencing their activity and downstream signaling .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties by targeting specific kinases involved in cancer progression. For instance, inhibitors of the p70S6 kinase pathway have shown promise in reducing tumor growth in preclinical models .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been noted. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and psoriasis .

Case Studies

Several studies have investigated the biological activity of related benzamide derivatives, providing insights into the potential effects of this compound.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzamides. For example, alterations in the alkyl side chains can influence binding affinity to target proteins and overall efficacy in therapeutic applications .

属性

IUPAC Name |

4-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJSUIGBFVLACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357607 | |

| Record name | 4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88358-24-1 | |

| Record name | 4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。